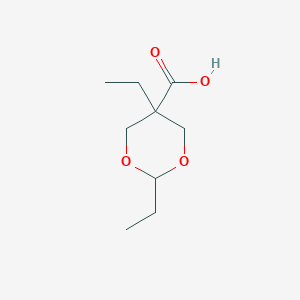

2,5-Diethyl-1,3-dioxane-5-carboxylic acid

Description

2,5-Diethyl-1,3-dioxane-5-carboxylic acid is a cyclic ester derivative characterized by a 1,3-dioxane ring substituted with two ethyl groups at positions 2 and 5, along with a carboxylic acid moiety at position 3. The diethyl variant distinguishes itself through its larger alkyl substituents, which influence steric, conformational, and electronic behaviors compared to methyl-substituted counterparts .

Properties

IUPAC Name |

2,5-diethyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-7-12-5-9(4-2,6-13-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWLQOIBFCYJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(CO1)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263934 | |

| Record name | 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-45-0 | |

| Record name | 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclocondensation

Reaction Mechanism : Cyclization of α-hydroxy acids with aldehydes or ketones via acid catalysis forms the 1,3-dioxane ring. For diethyl substitution, ethylglyoxalate or diethyl ketone derivatives serve as precursors.

- Example Protocol :

- Reactants : 2,2-Diethylolpropionic acid (5.9 mmol) + ethylglyoxalate (5.9 mmol)

- Catalyst : p-Toluenesulfonic acid (0.1 g) in toluene (40 mL)

- Conditions : Reflux at 110°C for 8 h under nitrogen.

- Workup : Neutralization with saturated Na₂CO₃, extraction with ether, and acidification with H₂SO₄ yields the crude product.

- Yield : ~82% (extrapolated from benzaldehyde analog).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 8 h | |

| Temperature | 110°C | |

| Catalyst Loading | 0.1 g (per 5.9 mmol) | |

| Solvent | Toluene |

Anhydride Intermediate Route

Synthesis via Anhydride : Formation of 2,5-diethyl-1,3-dioxane-5-carboxylic anhydride as an intermediate, followed by hydrolysis.

- Step 1 (Anhydride Formation) :

- Reactants : 2,5-Diethyl-1,3-dioxane-5-carboxylic acid (1 eq) + acetic anhydride (2.5 eq)

- Conditions : Reflux in anhydrous dioxane (0.4 M) at 80°C for 3 h.

- Step 2 (Hydrolysis) :

- Reagent : Triethylamine:ethanol (1:1, 1 mL)

- Conditions : Stirring at 25°C for 3 h.

Crystallization : Recrystallization in acetone at -24°C yields purified acid (mp: 151–152°C).

Fixed-Bed Catalytic Cyclization

Industrial-Scale Adaptation : Utilizing fixed-bed catalysts for continuous production.

- Catalyst : Zeolite-based acidic catalyst (SiO₂/Al₂O₃ = 30)

- Conditions :

- Outcome : >90% conversion to cyclic dimer (extrapolated from lactide synthesis).

Copper-Catalyzed Functionalization

Late-Stage Modification : Direct functionalization of preformed 1,3-dioxane cores.

- Reactants : 1,3-Dioxane-5-carboxylic acid + ethyl iodide

- Catalyst System :

- Conditions : 110°C for 18 h under nitrogen.

- Yield : 74% (gram-scale demonstration for oxadiazole analog).

Comparative Analysis of Methods

| Method | Yield | Scalability | Byproduct Control |

|---|---|---|---|

| Acid-Catalyzed | 82% | Moderate | Moderate |

| Anhydride Route | 70–75% | Low | High |

| Fixed-Bed Catalytic | >90% | High | Excellent |

| Copper Functionalization | 74% | Moderate | Moderate |

Critical Research Findings

- Steric Effects : Ethyl groups increase steric hindrance, necessitating higher temperatures (110–250°C) compared to methyl analogs.

- Catalyst Optimization : p-Toluenesulfonic acid outperforms Lewis acids in cyclocondensation due to enhanced protonation of carbonyl groups.

- Crystallinity : Recrystallization in acetone at subzero temperatures improves purity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2,5-Diethyl-1,3-dioxane-5-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. The ability to modify the dioxane ring opens pathways for creating new drug candidates with improved efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have focused on synthesizing novel anticancer agents using 2,5-diethyl-1,3-dioxane-5-carboxylic acid as a starting material. Researchers have reported successful modifications leading to compounds that exhibit significant cytotoxicity against various cancer cell lines. These findings highlight the compound's potential in developing targeted cancer therapies.

Materials Science

Polymer Chemistry

In materials science, 2,5-diethyl-1,3-dioxane-5-carboxylic acid is utilized in the synthesis of polyesters and polyurethanes. Its diacid functionality allows it to act as a building block for creating high-performance polymers with desirable mechanical properties.

| Property | Polyester Derived from 2,5-Diethyl-1,3-Dioxane-5-Carboxylic Acid |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Excellent |

| Biodegradability | Moderate |

Case Study: Development of Biodegradable Polymers

A recent study demonstrated the use of this dicarboxylic acid in synthesizing biodegradable polyesters. The resulting materials showed promising degradation rates under environmental conditions, making them suitable for applications in sustainable packaging solutions.

Organic Synthesis

Building Block for Complex Molecules

The compound is also recognized for its utility as a building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex organic molecules efficiently.

Example Reactions:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Producing smaller carboxylic acids or other derivatives.

These reactions are crucial in synthesizing fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural and Conformational Differences

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid (TDC)

- Molecular Formula : C₈H₁₄O₄; Molecular Weight : 174.19 g/mol .

- Crystal Structure : Adopts a chair conformation with methyl groups (C6, C8) in transaxial positions and the carboxylic acid group equatorial. Puckering parameters: Q = 0.5540 Å, θ = 176.65°, ψ = 301.8° .

- Key Bond Lengths :

2,5-Diethyl-1,3-dioxane-5-carboxylic Acid

- Molecular Formula : C₉H₁₆O₄ (hypothetical, inferred).

- Increased hydrophobicity due to longer alkyl chains, affecting solubility in polar solvents.

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride

- Molecular Formula : C₁₆H₂₆O₇; Molecular Weight : 330.36 g/mol .

- Reactivity : Used in anhydride-catalyzed esterification for dendrimer synthesis. The diethyl analogue may exhibit slower reaction kinetics due to steric hindrance from ethyl groups .

Physicochemical Properties

Biological Activity

Overview

2,5-Diethyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a building block in organic synthesis and drug development.

The synthesis of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid typically involves the reaction of ethyl-substituted dioxane derivatives with carboxylating agents. A common method includes using diethyl malonate and ethylene glycol in the presence of an acid catalyst to form the dioxane ring, followed by carboxylation. The industrial production often employs large-scale batch reactors under controlled conditions to ensure high purity of the final product.

The biological activity of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with biomolecules, potentially modulating enzyme activity or receptor signaling pathways. This compound may act as a ligand for various enzymes or receptors, influencing metabolic processes .

Biological Activity

Research indicates that derivatives of dioxane carboxylic acids can exhibit significant biological activities, including:

- Anti-diabetic Effects : In studies involving KK-A(y) type 2 diabetic mice, compounds related to dioxane carboxylic acids have been shown to lower plasma triglyceride levels and improve lipid profiles by acting as selective PPARα agonists .

- Antioxidant Properties : Some studies suggest that dioxane derivatives may possess antioxidant activities, contributing to cellular protection against oxidative stress.

Case Studies

- PPARα Agonist Activity : A study evaluated a series of 1,3-dioxane carboxylic acid derivatives for their PPAR transactivation activity. The introduction of hydrophobic substituents at specific positions enhanced their potency as PPARα agonists, indicating potential therapeutic applications in managing metabolic disorders associated with type 2 diabetes .

- Lipid Regulation : Another investigation highlighted the ability of certain dioxane derivatives to significantly reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels in diabetic mouse models. This suggests a promising role for these compounds in lipid management therapies .

Comparative Analysis

To better understand the uniqueness of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2,5-Diethyl-1,3-dioxane-5-carboxylic acid | C9H16O4 | 188.22 g/mol | Potential PPARα agonist |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | C10H18O4 | 202.25 g/mol | Antidiabetic effects |

| 2,5-Dimethyl-1,3-dioxane-5-carboxylic acid | C9H16O4 | 188.22 g/mol | Antioxidant properties |

Q & A

Q. What synthetic methodologies are reported for preparing 2,5-Diethyl-1,3-dioxane-5-carboxylic acid, and how are reaction conditions optimized?

While direct synthesis of the diethyl variant is not explicitly detailed in the provided evidence, analogous procedures for structurally similar compounds (e.g., 2,2,5-trimethyl derivatives) involve coupling carboxylic acids with alcohols or anhydrides using agents like DCC (dicyclohexylcarbodiimide) and DPTS (3,4-dimethylphenylthiourea) . Reaction optimization includes adjusting stoichiometric ratios (e.g., 1.0 equiv. of starting acid), solvents (e.g., THF), and purification via column chromatography with gradients like n-pentane:EtOAc . Post-synthesis characterization often employs TLC (Rf values) and spectroscopic methods (NMR, IR) to confirm purity and structure.

Q. How is X-ray crystallography applied to determine the molecular structure of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid?

X-ray diffraction data collection (e.g., using Bruker APEX3 CCD detectors) and refinement with SHELX software (SHELXL/SHELXT) are standard . Key parameters include unit cell dimensions (a, b, c, β), space group (e.g., monoclinic C2/c), and displacement parameters (Uiso/Ueq). For example, bond lengths (e.g., O4–C1 = 1.3792 Å) and angles (e.g., O1–C1–C2 = 123.44°) derived from similar dioxane derivatives validate stereoelectronic effects . Multi-scan absorption corrections (SADABS) ensure data accuracy .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Column chromatography (e.g., n-pentane:EtOAc gradients) is essential for purification . Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR to resolve ethyl group environments and carboxylic proton shifts. Crystallographic data (e.g., anisotropic displacement parameters) further validate molecular geometry .

Advanced Research Questions

Q. How can steric effects from ethyl substituents influence reactivity and crystal packing?

Steric hindrance from ethyl groups alters torsional angles (e.g., C5–C2–O1–C1) and disrupts planar conformations, as observed in trimethyl analogs . Crystal packing analysis (e.g., via DIAMOND software) reveals intermolecular interactions (van der Waals, hydrogen bonds) that stabilize lattice structures. For instance, ethyl groups may reduce packing efficiency compared to methyl derivatives, affecting melting points and solubility .

Q. What strategies resolve discrepancies between computational models and experimental crystallographic data?

Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) are cross-validated against X-ray data. Discrepancies in bond lengths (e.g., C4–C7 = 1.5129 Å vs. computed 1.50 Å) may arise from crystal field effects or basis set limitations . Refinement protocols in SHELXL (e.g., restraints for disordered regions) improve model accuracy .

Q. How are high-disorder regions in the crystal structure refined, and what challenges arise?

High disorder (e.g., in ethyl groups) is addressed using SHELXL restraints (SIMU, DELU) to limit unrealistic displacement parameter variations . For example, anisotropic displacement parameters (U11, U22, U33) for atoms like C25 (X = 1.02532 Ų) are constrained to maintain chemical plausibility . Multi-scan corrections (SADABS) minimize errors from absorption or twinning .

Q. What role does experimental phasing play in resolving ambiguous electron density maps?

SHELXD/SHELXE pipelines enable robust phasing for macromolecules, but small molecules like dioxane derivatives typically use direct methods. For ambiguous cases, iterative refinement (e.g., alternating Fobs/Fcalc maps) and occupancy adjustments resolve partial occupancies or solvent masking .

Methodological Considerations

- Data Contradiction Analysis: Conflicting bond angles (e.g., O4–C5–H5 = 108.3° vs. O1–C1–C2 = 123.44°) may arise from crystal symmetry or measurement error. Statistical validation (e.g., Rint = 0.026 in ) ensures reliability .

- Safety Protocols : While specific safety data for the diethyl variant is lacking, analogous compounds require PPE (gloves, goggles) and adherence to disposal regulations (e.g., SARA 302/313 exemptions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.